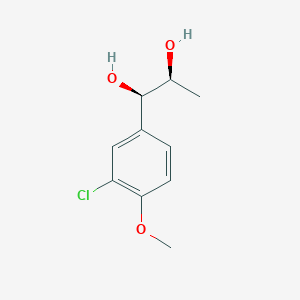
Trametol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trametol is a natural product found in Trametes with data available.
Applications De Recherche Scientifique
Clinical Applications
Tramadol is indicated for various types of pain management, including:
- Chronic Pain : Effective in conditions such as osteoarthritis, fibromyalgia, and neuropathic pain.
- Post-operative Pain : Commonly used for pain relief following surgical procedures.
- Cancer Pain : Utilized in palliative care settings for patients experiencing cancer-related pain .
Table 1: Clinical Indications for Tramadol
| Indication | Description |
|---|---|
| Chronic Pain | Effective for osteoarthritis and fibromyalgia |
| Post-operative Pain | Provides relief after surgical procedures |
| Cancer-related Pain | Used in palliative care |
| Neuropathic Pain | Effective in managing nerve-related pain |
Off-label Uses
In addition to its approved indications, tramadol has been used off-label for:
- Premature Ejaculation : Some studies suggest tramadol may help delay ejaculation due to its effects on serotonin levels .
- Anxiety Disorders : Its SNRI properties may provide anxiolytic effects in certain patients .
Safety and Dependence
Despite its therapeutic benefits, tramadol carries risks associated with opioid medications:
- Dependence and Abuse Potential : Although it is considered to have a lower potential for abuse compared to traditional opioids, cases of dependence have been documented. A study reported a patient developing dependence after prolonged use, highlighting the need for careful monitoring .
- Adverse Effects : Common side effects include nausea, dizziness, constipation, and somnolence. Serious adverse events can occur with misuse or overdose .
Table 2: Common Adverse Effects of Tramadol
| Adverse Effect | Frequency |
|---|---|
| Nausea | Common |
| Dizziness | Common |
| Constipation | Common |
| Somnolence | Common |
| Risk of Seizures | Less common |
Case Studies
Several case studies illustrate tramadol's applications and associated risks:
- Chronic Pain Management : A systematic review indicated that tramadol was effective in reducing chronic pain across various conditions. However, it emphasized the need for further research into its long-term safety profile .
- Dependence Case Report : A 37-year-old male developed dependence on tramadol after using it for pain relief following an injury. His case highlighted the potential for substance dependence with prolonged use .
- Combination Therapy : Research has shown that tramadol can be safely combined with non-steroidal anti-inflammatory drugs (NSAIDs) for enhanced analgesic effects without significantly increasing the risk of adverse events .
Propriétés
Formule moléculaire |
C10H13ClO3 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
(1R,2S)-1-(3-chloro-4-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C10H13ClO3/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6,10,12-13H,1-2H3/t6-,10-/m0/s1 |
Clé InChI |
AZXJGOGDICMETN-WKEGUHRASA-N |
SMILES |
CC(C(C1=CC(=C(C=C1)OC)Cl)O)O |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC(=C(C=C1)OC)Cl)O)O |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)OC)Cl)O)O |
Synonymes |
(1,2)-1-(3'-chloro-4' -methoxyphenyl)-1,2-propanediol (1R,2S)-1-(3'-chloro-4' -methoxyphenyl)-1,2-propanediol trametol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















